molecular formula C18H21NO2 B5494131 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

Cat. No. B5494131
M. Wt: 283.4 g/mol
InChI Key: XDFZWBGZCHAXFH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 293.4 g/mol. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide is not fully understood. However, studies have shown that it interacts with various molecular targets in the body, including enzymes and receptors. 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also modulates the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to modulate the activity of neurotransmitter receptors, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide is its versatility in scientific research. It can be easily synthesized and has a wide range of potential applications in various fields. However, one of the limitations of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide is its potential toxicity. Studies have shown that 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide can be toxic to cells and may have adverse effects on the body in high concentrations.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide. One potential area of investigation is its potential use as a drug target for the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the molecular mechanisms of pain and inflammation. Further research is needed to fully understand the potential applications of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide in these areas and to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential use as a drug target for the treatment of cancer and neurodegenerative diseases. While 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has several advantages for scientific research, its potential toxicity is a limitation that needs to be considered. Future research is needed to fully understand the potential applications of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxybenzylamine, followed by the addition of acetic anhydride. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, 2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug target for the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-7-16(14(2)10-13)11-18(20)19-12-15-5-8-17(21-3)9-6-15/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZWBGZCHAXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

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